molecular formula C13H18ClNO2 B11937654 Alaproclate, (R)- CAS No. 66171-73-1

Alaproclate, (R)-

Cat. No.: B11937654
CAS No.: 66171-73-1
M. Wt: 255.74 g/mol
InChI Key: FZSPJBYOKQPKCD-SECBINFHSA-N
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Description

SirT1 enhancer A03 is a small molecule identified for its ability to enhance the activity of Silent Information Regulator 1 (SirT1), a NAD±dependent deacetylase. SirT1 plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and aging. Enhancing SirT1 activity has been linked to potential therapeutic benefits in treating neurodegenerative diseases, metabolic disorders, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SirT1 enhancer A03 involves high-throughput screening (HTS) to identify potential candidates. The compound is then synthesized through a series of organic reactions, including condensation, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of SirT1 enhancer A03 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may include continuous flow synthesis, automated purification systems, and rigorous testing for impurities .

Chemical Reactions Analysis

Types of Reactions: SirT1 enhancer A03 primarily undergoes deacetylation reactions facilitated by SirT1. It can also participate in other reactions such as oxidation and reduction, depending on the cellular environment .

Common Reagents and Conditions:

Major Products: The major products of these reactions include deacetylated proteins, oxidized metabolites, and reduced intermediates, which play roles in various cellular pathways .

Scientific Research Applications

SirT1 enhancer A03 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study deacetylation reactions and enzyme kinetics.

    Biology: Investigates the role of SirT1 in cellular processes such as aging, apoptosis, and DNA repair.

    Medicine: Explores therapeutic potential in treating neurodegenerative diseases (e.g., Alzheimer’s disease), metabolic disorders (e.g., diabetes), and inflammatory conditions.

Mechanism of Action

SirT1 enhancer A03 exerts its effects by binding to SirT1 and enhancing its deacetylase activity. This leads to the deacetylation of various substrates, including histones, transcription factors, and metabolic enzymes. The enhanced deacetylation activity modulates gene expression, improves mitochondrial function, and reduces oxidative stress. Key molecular targets include tumor protein p53, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and nuclear factor kappa-light-chain-enhancer of activated B cells .

Properties

CAS No.

66171-73-1

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate

InChI

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1

InChI Key

FZSPJBYOKQPKCD-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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